molecular formula C34H31Cl6N3OS2 B14436721 N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide CAS No. 79332-45-9

N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide

Cat. No.: B14436721
CAS No.: 79332-45-9
M. Wt: 774.5 g/mol
InChI Key: PKAOLUFRCATSER-UHFFFAOYSA-N
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Description

N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is a complex organic compound characterized by multiple chlorine atoms and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide typically involves multi-step organic reactions The process begins with the preparation of the dichlorophenylthio intermediates, followed by their coupling with a propyl chain

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of reactors for controlled temperature and pressure conditions. The process would also require purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Bis(3,5-dichlorophenyl)propyl)-4-methylpiperazinoacetamide
  • N-(2,3-Bis(4-chlorophenylthio)propyl)-4-methylpiperazinoacetamide
  • N-(2,3-Bis(3,5-dichlorophenylthio)propyl)-4-methylpiperazinoacetamide

Uniqueness

N-(2,3-Bis(3,5-dichloro-2-(4-chlorophenylthio)phenyl)propyl)-4-methylpiperazinoacetamide is unique due to the presence of multiple chlorine atoms and phenylthio groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

79332-45-9

Molecular Formula

C34H31Cl6N3OS2

Molecular Weight

774.5 g/mol

IUPAC Name

N-[2,3-bis[3,5-dichloro-2-(4-chlorophenyl)sulfanylphenyl]propyl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C34H31Cl6N3OS2/c1-42-10-12-43(13-11-42)20-32(44)41-19-22(29-16-26(38)18-31(40)34(29)46-28-8-4-24(36)5-9-28)14-21-15-25(37)17-30(39)33(21)45-27-6-2-23(35)3-7-27/h2-9,15-18,22H,10-14,19-20H2,1H3,(H,41,44)

InChI Key

PKAOLUFRCATSER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NCC(CC2=C(C(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl)C4=C(C(=CC(=C4)Cl)Cl)SC5=CC=C(C=C5)Cl

Origin of Product

United States

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